Talatisamine is a member of the C19 diterpenoid alkaloids, a complex class of natural products known for their diverse biological activities. Structurally, talatisamine is characterized by its intricate polycyclic framework, which poses significant challenges for synthetic chemists. This compound is particularly noted for its potential effects on ion channels and its relevance in neurological and cardiovascular research.
Talatisamine is derived from various plant species, particularly those within the Aconitum genus, commonly referred to as monkshood or wolfsbane. These plants are known for their alkaloid content, which includes several bioactive compounds that have been studied for their pharmacological properties.
Talatisamine is classified as a diterpenoid alkaloid. Diterpenoids are a subclass of terpenes composed of four isoprene units, leading to a molecular formula typically represented as C20H30. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects.
The synthesis of talatisamine has been achieved through several methods, primarily focusing on total synthesis strategies that leverage advanced organic chemistry techniques. A notable approach involves a fragment coupling strategy utilizing a 1,2-addition/semipinacol rearrangement. This method allows for the efficient assembly of the compound's complex ring structure by joining two intricate fragments.
The synthetic route typically includes:
Talatisamine features a complex polycyclic structure typical of diterpenoid alkaloids. The molecular structure can be depicted with multiple fused rings, including a bicyclo[3.2.1]octane framework.
Talatisamine undergoes various chemical reactions that are characteristic of alkaloids:
The synthesis often employs palladium-catalyzed reactions and other transition metal catalysis techniques to facilitate bond formation and functional group transformations effectively.
Talatisamine's mechanism of action primarily involves modulation of ion channels in neuronal and cardiac tissues. This modulation can lead to alterations in neurotransmitter release and cardiac function.
Research indicates that talatisamine may influence calcium and sodium ion channels, which play critical roles in action potential generation and propagation in excitable tissues. Its effects can be both excitatory and inhibitory depending on the specific ion channel targeted.
Studies have shown that talatisamine maintains its structural integrity under various conditions but requires careful handling due to its bioactivity .
Talatisamine has garnered interest in various fields:
Talatisamine (CAS Registry Number: 20501-56-8) is a C₁₉-diterpenoid alkaloid with the molecular formula C₂₄H₃₉NO₅ and a molecular weight of 421.57 g/mol. Its IUPAC name is (1α,14α,16β)-20-Ethyl-1,16-dimethoxy-4-(methoxymethyl)aconitane-8,14-diol, reflecting its complex polycyclic architecture and stereochemical features. The compound belongs to the aconitine-type alkaloids, characterized by a 20-ethyl group, methoxy substitutions at C1 and C16, a methoxymethylene moiety at C4, and hydroxyl groups at C8 and C14 [3] [5].
Structural elucidation was historically achieved through degradation studies and spectroscopic analysis. Early work in the 1970s established its skeleton via pyrolysis of diacetyltalatisamine and interpretation of NMR and mass spectra, confirming the aconitane core with its signature bridged ring system [2] [4]. Modern analyses corroborate these findings, with the connectivity fully defined through X-ray crystallography (discussed in Section 1.2) [1].
Table 1: Key Identifiers of Talatisamine
Property | Value |
---|---|
CAS Registry Number | 20501-56-8 |
Molecular Formula | C₂₄H₃₉NO₅ |
Molecular Weight | 421.57 g/mol |
IUPAC Name | (1α,14α,16β)-20-Ethyl-1,16-dimethoxy-4-(methoxymethyl)aconitane-8,14-diol |
Synonyms | Talatizamine; Y0197; Alatisamine |
Melting Point | 151–152°C |
Solubility | Ethanol: 10 mg/mL; DMSO: 2 mg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy:Early NMR studies identified talatisamine’s characteristic signals, including methoxy protons (δ 3.20–3.40 ppm) and olefinic resonances associated with its methoxymethylene group [2]. Modern 13C and 2D NMR analyses provide complete assignments:
Mass Spectrometry (MS):Electron-impact mass spectrometry reveals a molecular ion peak at m/z 421 [M]⁺, with key fragments at m/z 406 (loss of CH₃) and 362 (loss of OCH₃ and H₂O), indicative of sequential cleavage of methoxy and hydroxyl groups [1] [2].
X-ray Crystallography:The crystal structure (space group P2₁2₁2₁; orthorhombic system) definitively established talatisamine’s bond connectivity and solid-state conformation. Key parameters:
Table 2: Spectroscopic and Crystallographic Data Summary
Technique | Key Data |
---|---|
¹H NMR | δ 3.38 (s, OCH₃), 3.28 (s, OCH₃), 2.98 (q, C20-CH₂), 1.10 (t, C20-CH₃) |
¹³C NMR | C1-OCH₃: δ 56.8; C16-OCH₃: δ 57.3; C4-CH₂OCH₃: δ 47.2; C4-methoxymethylene: δ 102.5 |
MS (EI) | m/z: 421 [M]⁺ (100%), 406 [M–CH₃]⁺ (68%), 362 [M–OCH₃–H₂O]⁺ (42%) |
X-ray Diffraction | R-factor: 0.044; V = 2216.77 ų; Z = 4; Hydrogen bond D···A distances: 2.93 Å (O2···O3), 2.67 Å (O3···O4) |
Talatisamine’s hexacyclic framework comprises four six-membered rings (A, B, D, E) and two five-membered rings (C, F), exhibiting defined stereochemistry at 11 of its 24 carbon atoms. X-ray analysis reveals:
Total syntheses have leveraged talatisamine’s stereochemical constraints. The 2021 synthesis by Liu et al. established the C11 quaternary center via a 1,2-addition/semipinacol rearrangement of fragments 9 and 10 (Scheme 1). This sequence exploits the epoxide strain in 9 to drive stereoselective formation of the congested C10–C11 bond, yielding ketone 7 with complete diastereocontrol [6]. Intramolecular hydrogen bonding (O2–H2···O3 and O3–H3···O4) further rigidifies the structure by locking hydroxyl groups in specific orientations, reducing conformational flexibility in solution [1].
Table 3: Stereochemical and Conformational Features
Structural Feature | Characteristics |
---|---|
Ring Conformations | A/B/D/E: Chair; C/F: Envelope (flap atoms C14, C11) |
Ring Fusion Stereochemistry | cis: A/E, B/C; trans: A/B, E/F |
Key Stereocenters | C1 (S), C8 (S), C14 (S), C16 (S) |
Stabilizing Interactions | O2–H2···O3 (2.93 Å), O3–H3···O4 (2.67 Å) |
Synthetic Key Step | Semipinacol rearrangement for C11 quaternary center formation (97% yield, >20:1 dr) [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7